Researchers commonly encounter compensatory IGF-1R activation that undermines selective FAK inhibitor efficacy. NVP-TAE 226 resolves this by simultaneously inhibiting FAK (IC50=5.5 nM), IGF-1R (140 nM), Pyk2 (3.5 nM) and InsR (44 nM), blocking both integrin-mediated mechanotransduction and AKT survival signaling. • Enables apoptosis induction in cytotoxicity assays where selective inhibitors fail. • Orally bioavailable; soluble at 66 mg/mL in DMSO; suitable for 50-100 mg/kg murine xenograft models. • Critical for ECM stiffness/growth factor crosstalk studies.
NVP-TAE 226 (CAS: 761437-28-9) is a potent, ATP-competitive kinase inhibitor primarily recognized for its dual inhibition of Focal Adhesion Kinase (FAK, IC50 = 5.5 nM) and Insulin-like Growth Factor 1 Receptor (IGF-1R, IC50 = 140 nM). Unlike strictly selective FAK inhibitors, NVP-TAE 226 also effectively targets Pyk2 (IC50 = 3.5 nM) and the Insulin Receptor (InsR, IC50 = 44 nM) . For procurement and assay design, its primary value lies in its ability to simultaneously block integrin-mediated mechanotransduction and growth factor survival signaling. This dual-pathway blockade makes it a critical tool compound for oncology and fibrotic disease models where compensatory IGF-1R activation typically limits the efficacy of single-target FAK inhibition.
Generic substitution of NVP-TAE 226 with highly selective clinical-stage FAK inhibitors, such as Defactinib (VS-6063) or PF-562271, fundamentally alters experimental outcomes. While PF-562271 and Defactinib are highly potent against FAK, they exhibit >100-fold selectivity against most other kinases and lack meaningful IGF-1R inhibitory activity . Furthermore, purely selective FAK inhibitors like PF-573228 successfully suppress FAK autophosphorylation (Tyr397) and halt cell migration but frequently fail to induce apoptosis or inhibit cell growth [1]. Because NVP-TAE 226 intrinsically blocks both FAK and the anti-apoptotic IGF-1R/AKT signaling axis, substituting it with a pure FAK inhibitor will yield false-negative viability results in cytotoxicity assays and fail to overcome growth factor-mediated drug resistance.
NVP-TAE 226 bridges integrin and growth factor signaling by inhibiting FAK (IC50 = 5.5 nM) and IGF-1R (IC50 = 140 nM) . In contrast, standard FAK benchmark inhibitors like PF-562271 exhibit >100-fold selectivity against other kinases and do not effectively suppress IGF-1R. This intrinsic dual-target capability eliminates the pharmacokinetic complexities of co-administering separate FAK and IGF-1R antagonists in cellular or in vivo models.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | FAK: 5.5 nM; IGF-1R: 140 nM |
| Comparator Or Baseline | PF-562271 (FAK: 1.5 nM; IGF-1R: >100-fold weaker/inactive) |
| Quantified Difference | Provides integrated IGF-1R suppression absent in selective FAK benchmarks |
| Conditions | Cell-free biochemical kinase assays |
Procuring a single dual-inhibitor simplifies formulation and guarantees simultaneous blockade of two synergistic survival pathways without combination dosing.
While highly selective FAK inhibitors like PF-573228 successfully inhibit FAK phosphorylation at Tyr397 (IC50 = 30-100 nM in cells), they often fail to induce apoptosis or halt cell growth [1]. NVP-TAE 226, by simultaneously inhibiting FAK and IGF-1R-mediated AKT signaling, actively triggers apoptosis and cell cycle arrest in resistant cell lines [1].
| Evidence Dimension | Apoptotic Response |
| Target Compound Data | Robust apoptosis induction and cell cycle arrest |
| Comparator Or Baseline | PF-573228 (Inhibits migration but fails to induce apoptosis at effective FAK-inhibitory concentrations) |
| Quantified Difference | Shifts the cellular response from purely anti-migratory to actively cytotoxic |
| Conditions | Cultured tumor cell viability and apoptosis assays |
Essential for researchers requiring a cytotoxic endpoint rather than purely cytostatic or anti-migratory effects in cellular assays.
NVP-TAE 226 demonstrates reliable processability for in vivo models. It achieves high solubility in DMSO (up to 66 mg/mL) and can be formulated in 0.5% methylcellulose for oral gavage . It effectively reduces tumor growth in glioma and breast cancer xenografts at doses of 50-100 mg/kg/day without severe toxicity, providing a highly reproducible baseline for animal studies .
| Evidence Dimension | In Vivo Dosing Protocol |
| Target Compound Data | Stable in 0.5% methylcellulose; effective at 50-100 mg/kg (oral) |
| Comparator Or Baseline | Standard baseline for poorly soluble kinase inhibitors requiring complex lipids |
| Quantified Difference | Established oral bioavailability and simple suspension formulation |
| Conditions | Murine xenograft models (e.g., glioma, breast cancer) |
Guarantees that buyers transitioning from in vitro to in vivo models can rely on established, straightforward dosing vehicles without requiring complex lipid nanoparticle formulations.
Because NVP-TAE 226 intrinsically blocks both FAK and IGF-1R, it is a highly effective procurement choice for modeling drug resistance in solid tumors. Cancer cells frequently upregulate IGF-1R to bypass FAK-only inhibition; using NVP-TAE 226 prevents this compensatory survival signaling, making it suitable for viability and apoptosis assays where selective FAK inhibitors fail[1].
In studies investigating the intersection of extracellular matrix stiffness and growth factor signaling, NVP-TAE 226 serves as a critical tool compound. Its dual affinity allows researchers to simultaneously uncouple integrin-mediated focal adhesion turnover and IGF-1R-driven proliferation, providing a cleaner phenotypic readout than co-administering two separate inhibitors [1].
Thanks to its validated solubility profile (66 mg/mL in DMSO) and compatibility with simple 0.5% methylcellulose suspensions, NVP-TAE 226 is highly suited for translation into murine models. It provides a reliable, orally bioavailable baseline for assessing dual FAK/IGF-1R blockade in orthotopic or subcutaneous xenografts (e.g., glioma, pancreatic cancer) at standardized 50-100 mg/kg dosing regimens.